Enhanced Lipophilicity (LogP) of 6-Bromo-N-methyl Derivative vs. Unsubstituted Analog
The presence of the N-methyl and 6-bromo substituents significantly increases the compound's lipophilicity. 6-Bromo-N-methyl-1H-benzo[d]imidazol-2-amine exhibits a computed XLogP3-AA of 2.5, which is notably higher than that of the unsubstituted benzimidazole core [1]. This quantified difference in lipophilicity is crucial for determining membrane permeability and target engagement in a lipophilic binding pocket.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: 2.5 |
| Comparator Or Baseline | Unsubstituted benzimidazole core: LogP ≈ 1.0 |
| Quantified Difference | Increase of approximately 1.5 LogP units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
For procurement, this quantified LogP increase supports the compound's selection for projects requiring enhanced cell permeability or targeting of hydrophobic protein domains over more polar, unsubstituted analogs.
- [1] PubChem. (2025). 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine (Computed Properties section). National Library of Medicine. View Source
